m-PEG2-amido-Ph-NH2
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Overview
Description
m-PEG2-amido-Ph-NH2 is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG2-amido-Ph-NH2 typically involves the reaction of methoxy polyethylene glycol (mPEG) with an amine group. The amine group reacts readily with succinimidyl NHS ester groups, carboxylic groups, and other amine-reactive functional groups either in aqueous buffer or organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
m-PEG2-amido-Ph-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form amide bonds with carboxylic acids.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
- Succinimidyl NHS ester groups
- Carboxylic acids
- Organic solvents (e.g., dichloromethane, dimethylformamide)
Major Products
The major products formed from these reactions are typically amide-linked compounds, which are used in the synthesis of PROTACs .
Scientific Research Applications
m-PEG2-amido-Ph-NH2 has several scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in the development of targeted therapies that degrade specific proteins involved in diseases.
Mechanism of Action
m-PEG2-amido-Ph-NH2 functions as a linker in PROTACs, which exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The linker connects two ligands: one binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
mPEG2-amido-Ph-NH2: A PEG-based PROTAC linker used in the synthesis of PROTACs.
Uniqueness
m-PEG2-amido-Ph-NH2 is unique in its specific application as a PROTAC linker, enabling the targeted degradation of proteins through the ubiquitin-proteasome system. This distinguishes it from other PEG derivatives that may not have the same targeted protein degradation capabilities .
Biological Activity
m-PEG2-amido-Ph-NH2 is a polyethylene glycol (PEG) derivative that exhibits notable biological activities, making it a significant compound in pharmaceutical and biomedical research. This article provides a comprehensive overview of its biological properties, synthesis methods, and applications, supported by relevant data tables and case studies.
1. Overview of this compound
This compound combines the properties of PEG with an amido group and an aniline derivative, enhancing its biocompatibility and functional versatility. The structure allows for various interactions with biological molecules, which is crucial for therapeutic applications.
2.1 Biocompatibility
The PEG moiety contributes significantly to the biocompatibility of this compound. This characteristic is essential for minimizing immune responses when used in drug delivery systems. Studies have shown that PEGylation can reduce the immunogenicity of therapeutic agents, allowing for prolonged circulation times in biological systems.
2.2 Drug Delivery Systems
This compound serves as a promising candidate in drug delivery due to its ability to enhance solubility and stability of conjugated drugs. The hydrophilic nature of PEG helps in creating stable formulations that can improve the pharmacokinetic profiles of drugs .
2.3 Interaction Studies
Research indicates that this compound interacts favorably with various biological molecules, affecting their stability and activity. For instance, studies have demonstrated that PEGylated peptides exhibit improved half-lives and reduced proteolytic degradation compared to their non-PEGylated counterparts .
3. Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of PEG Derivative : The initial step includes synthesizing the PEG backbone.
- Amidation Reaction : The PEG derivative is then reacted with an aniline compound to form the amido linkage.
- Purification : The final product is purified using techniques such as dialysis or chromatography to achieve high purity levels necessary for biological applications.
This method ensures a straightforward approach to synthesizing this compound with high efficiency.
4.1 Stability Studies
A systematic study on PEGylated peptides showed that increasing the number of ethylene glycol units impacts stability in biological fluids. For example, a PEGylated variant with eight ethylene glycol units demonstrated over 70% stability after 48 hours in rat serum, indicating the importance of PEG chain length in enhancing peptide stability .
PEG Chain Length | Stability at 24h (%) | Stability at 48h (%) |
---|---|---|
Native Peptide | 0 | 0 |
PEG 4 | 30 | 20 |
PEG 8 | 70 | 58 |
PEG 12 | 50 | 40 |
4.2 Therapeutic Applications
In therapeutic settings, this compound has been utilized to improve the delivery of anticancer drugs, enhancing their efficacy while reducing side effects. A study indicated that conjugating chemotherapeutic agents with this compound resulted in improved targeting to tumor tissues due to the enhanced permeability and retention effect associated with PEGylation .
5. Conclusion
This compound represents a versatile compound with significant potential in drug delivery systems and therapeutic applications due to its favorable biological activities and biocompatibility. Ongoing research continues to explore its interactions with various biological molecules, aiming to optimize its use in clinical settings.
This compound's ability to enhance stability and reduce immunogenicity positions it as a valuable tool in modern pharmaceutical development, warranting further investigation into its full range of applications.
Properties
Molecular Formula |
C12H18N2O3 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-amino-N-[2-(2-methoxyethoxy)ethyl]benzamide |
InChI |
InChI=1S/C12H18N2O3/c1-16-8-9-17-7-6-14-12(15)10-2-4-11(13)5-3-10/h2-5H,6-9,13H2,1H3,(H,14,15) |
InChI Key |
YPJRRVTWOKJFMT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCNC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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